![molecular formula C7H9BFNO2 B13573123 [3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
[3-(Aminomethyl)-4-fluorophenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)-4-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-fluorophenyl]boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenylboronic acid. This can be achieved through the reaction of a halogenated phenyl compound with a boronic acid derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)-4-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene or ethanol).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols or amines.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Catalysis: [3-(Aminomethyl)-4-fluorophenyl]boronic acid is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Sensing: The compound is employed in the development of sensors for detecting sugars, amino acids, and other biologically relevant molecules.
Biology and Medicine:
Drug Development: The compound’s boronic acid moiety is explored for designing enzyme inhibitors, particularly protease inhibitors, which have potential therapeutic applications.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes.
Industry:
Material Science: this compound is utilized in the synthesis of advanced materials, such as polymers and hydrogels, with unique properties like self-healing and responsiveness to external stimuli.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-4-fluorophenyl]boronic acid is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The aminomethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- Phenylboronic acid
- [4-Fluorophenyl]boronic acid
- [3-(Aminomethyl)phenyl]boronic acid
Comparison:
- Uniqueness: [3-(Aminomethyl)-4-fluorophenyl]boronic acid combines the properties of boronic acids with the additional reactivity imparted by the aminomethyl and fluorine groups. This makes it more versatile in applications requiring specific interactions with biological molecules or in catalysis.
- Reactivity: The presence of the fluorine atom increases the compound’s electrophilicity, while the aminomethyl group enhances its nucleophilicity, providing a unique balance that is not found in simpler boronic acids.
Properties
Molecular Formula |
C7H9BFNO2 |
|---|---|
Molecular Weight |
168.96 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H,4,10H2 |
InChI Key |
ZOTXPODNHCFQFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


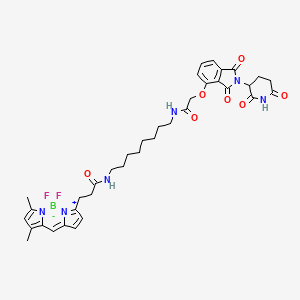
![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
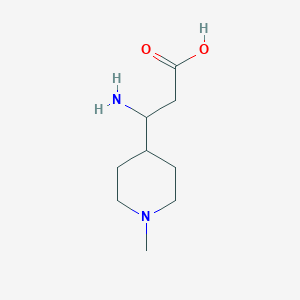
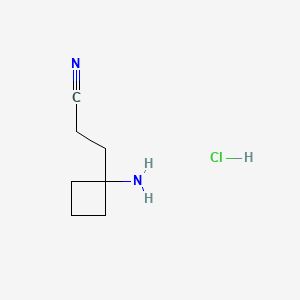
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)
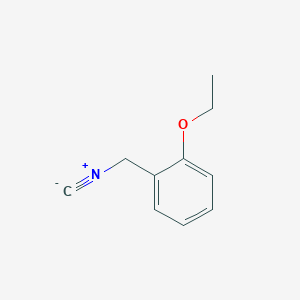

![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
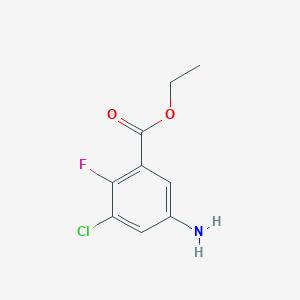
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
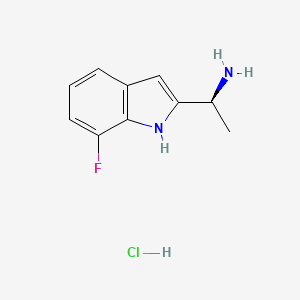
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
